Cas no 14212-38-5 (4-Chloro-α-(4-chlorophenyl)-benzenemethanamine)
14212-38-5 structure
Product Name:4-Chloro-α-(4-chlorophenyl)-benzenemethanamine
CAS-nummer:14212-38-5
MF:C13H11Cl2N
MW:252.139141321182
MDL:MFCD11127107
CID:186347
PubChem ID:11196067
Update Time:2025-06-08
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
- Benzenemethanamine,4-chloro-a-(4-chlorophenyl)-
- bis(4-chlorophenyl)methanamine
- [Bis(4-chlorophenyl)methyl]amine
- Bis(p-chlorophenyl)methylamine
- Methylamine,1,1-bis(p-chlorophenyl)- (6CI,8CI)
- OTAVA-BB 1404259
- bis[(4-chlorophenyl)methyl]amine
- Benzenemethanamine, 4-chloro-α-(4-chlorophenyl)-
- 4,4'-dichlorobenzhydrylamine
- Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)-
- EN300-58348
- C,C-bis-(4-chloro-phenyl)-methylamine
- 1,1-BIS(4-CHLOROPHENYL)METHANAMINE
- 14212-38-5
- XJEIUGUQDIKUSM-UHFFFAOYSA-N
- SCHEMBL1732927
- AKOS000199707
- DTXSID30931358
- AB00174070-02
- 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine
-
- MDL: MFCD11127107
- Inchi: 1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2
- InChI-sleutel: XJEIUGUQDIKUSM-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)Cl)N
Berekende eigenschappen
- Exacte massa: 251.026855
- Monoisotopische massa: 251.026855
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 26
Experimentele eigenschappen
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 370.6±32.0 °C at 760 mmHg
- Vlampunt: 177.9±25.1 °C
- Dampfdruk: 0.0±0.8 mmHg at 25°C
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B224888-10mg |
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine |
14212-38-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B224888-50mg |
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine |
14212-38-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B224888-100mg |
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine |
14212-38-5 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-58348-0.05g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 0.05g |
$318.0 | 2023-05-31 | ||
| Enamine | EN300-58348-0.1g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 0.1g |
$334.0 | 2023-05-31 | ||
| Enamine | EN300-58348-0.25g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 0.25g |
$349.0 | 2023-05-31 | ||
| Enamine | EN300-58348-0.5g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 0.5g |
$364.0 | 2023-05-31 | ||
| Enamine | EN300-58348-1.0g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 1g |
$379.0 | 2023-05-31 | ||
| Enamine | EN300-58348-2.5g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 2.5g |
$757.0 | 2023-05-31 | ||
| Enamine | EN300-58348-5.0g |
bis(4-chlorophenyl)methanamine |
14212-38-5 | 5g |
$946.0 | 2023-05-31 |
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine Gerelateerde literatuur
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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